



Application of Boc-Aminooxy-PEG4-CH2CO2H in Antibody-Drug Conjugate (ADC) Development

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Compound of Interest

Compound Name: Boc-Aminooxy-PEG4-CH2CO2H

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Application Notes Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. The linker connecting these two components is critical to the ADC's safety and efficacy. **Boc-Aminooxy-PEG4-CH2CO2H** is a heterobifunctional linker designed for the site-specific conjugation of drug payloads to antibodies. This linker utilizes stable oxime ligation chemistry and incorporates a polyethylene glycol (PEG) spacer to enhance the ADC's pharmacological properties.

The core structure of this linker features three key components:

- Boc-protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) protecting group allows for the controlled, sequential synthesis of a drug-linker construct. After deprotection, the reactive aminooxy group (-ONH₂) chemoselectively ligates with an aldehyde or ketone to form a highly stable oxime bond.
- PEG4 Spacer: The tetraethylene glycol (PEG4) chain is a hydrophilic spacer that improves the aqueous solubility of the ADC, which is particularly advantageous when using hydrophobic payloads.[1] This can help prevent aggregation and has been shown to prolong circulation half-life, thereby improving the pharmacokinetic (PK) profile of the conjugate.[2][3]



• Carboxylic Acid Group (-CH2CO2H): This terminal functional group allows for the covalent attachment of a drug payload (or a cleavable trigger) through a stable amide bond, typically formed with an amine group on the drug molecule.[4]

The primary application of **Boc-Aminooxy-PEG4-CH2CO2H** is in the development of site-specific ADCs. The most common strategy involves the mild periodate oxidation of the carbohydrate moieties within the Fc region of an antibody. This process generates reactive aldehyde groups that serve as specific handles for conjugation with the aminooxy-functionalized drug-linker, resulting in a homogeneous ADC with a defined drug-to-antibody ratio (DAR).[5][6]

Advantages of Aminooxy-PEG4 Linkage in ADCs

The use of **Boc-Aminooxy-PEG4-CH2CO2H** offers several advantages over traditional ADC conjugation chemistries, such as those based on maleimide linkers:

- Enhanced Stability: The oxime bond formed via aminooxy ligation is significantly more stable under physiological conditions compared to the thiosuccinimide bond from maleimide-thiol conjugation.[2] Maleimide-based ADCs are susceptible to a retro-Michael reaction in the presence of plasma thiols (e.g., glutathione), which can lead to premature drug release and off-target toxicity.[7][8] Oxime linkages are resistant to this thiol exchange, leading to a more stable ADC in circulation.[2]
- Site-Specific Conjugation and Homogeneity: By targeting oxidized glycans on the antibody, this linker enables the production of a homogeneous ADC population with a consistent DAR. This is a significant improvement over non-specific lysine conjugation, which results in a heterogeneous mixture of ADCs with varying DARs and conjugation sites, potentially impacting efficacy and safety.
- Improved Pharmacokinetics: The hydrophilic PEG4 spacer helps to mitigate the hydrophobicity of the cytotoxic payload. This can lead to reduced plasma clearance, a longer half-life, and an improved overall therapeutic index.[9]

Data Presentation

The following tables summarize representative data from various studies, illustrating the performance characteristics of ADCs with oxime and maleimide linkers.



Table 1: Comparative Stability of Oxime vs. Maleimide Linkages (Note: Data is compiled from multiple sources and represents typical trends, not a direct head-to-head comparison from a single study.)

Linker Type	Linkage Chemistry	Stability Feature	Common Issue	Payload Release in Plasma (Illustrative)	Reference
Aminooxy	Oxime bond	Highly stable, resistant to thiol exchange	Requires generation of a carbonyl group on the antibody	< 5% over 7 days	[2][7]
Maleimide	Thiosuccinimi de bond	Rapid reaction with thiols	Prone to retro-Michael reaction and thiol exchange	30-50% over 7 days	[10][11]

Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs (Note: IC50 values are highly dependent on the antibody, payload, target antigen, and cell line. This table provides an illustrative comparison.)



ADC (Antibody- Linker- Payload)	Target Antigen	Cell Line	Linker Type	IC50 (nM)	Reference
Anti-HER2- Oxime- MMAE	HER2	BT-474	Aminooxy	~0.170	[12]
Anti-CD30- Maleimide- MMAE (Brentuximab Vedotin)	CD30	Karpas 299	Maleimide	~0.5	[13]
Anti-Trop2- Maleimide- SN38 (Sacituzumab Govitecan)	Trop-2	Various	Maleimide	2-10	[14]

Table 3: Representative Pharmacokinetic Parameters (Note: Pharmacokinetic properties are influenced by the antibody, payload, and PEG linker length. This table illustrates general trends.)

ADC Linker Type	PEG Length	Typical Clearance Rate	Typical Half- Life	Reference
Maleimide (Non- PEGylated)	N/A	Faster	Shorter	[15]
Aminooxy-PEG4	4 units	Slower	Longer	[9][16]
Maleimide- PEG24	24 units	Slowest	Longest	[9]

Experimental Protocols



Protocol 1: Synthesis of Drug-Linker Construct (Payload-PEG4-Aminooxy)

This protocol describes a three-step process: 1) Activation of the **Boc-Aminooxy-PEG4-CH2CO2H** linker, 2) Conjugation to an amine-containing drug (e.g., MMAE), and 3) Deprotection of the Boc group.

Materials:

- Boc-Aminooxy-PEG4-CH2CO2H
- Amine-containing cytotoxic payload (e.g., MMAE)
- N,N'-Dicyclohexylcarbodiimide (DCC) or HATU
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Anhydrous Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- Activation of the Linker: a. Dissolve Boc-Aminooxy-PEG4-CH2CO2H (1.2 eq) and NHS (1.2 eq) in anhydrous DMF. b. Add DCC (1.2 eq) to the solution and stir at room temperature for 4-6 hours to form the NHS ester.
- Conjugation to Payload: a. Dissolve the amine-containing payload (1.0 eq) in anhydrous
 DMF. b. Add the activated linker solution from step 1 to the payload solution. c. Stir the



reaction mixture at room temperature overnight. d. Monitor the reaction by LC-MS. Upon completion, purify the Boc-protected drug-linker construct by flash chromatography.

• Boc Deprotection: a. Dissolve the purified Boc-protected drug-linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[17] b. Cool the solution to 0°C in an ice bath. c. Add TFA to a final concentration of 20-50% (v/v).[17] d. Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[18] e. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[18] f. Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene three times to remove residual TFA.[17] g. The resulting TFA salt of the aminooxy-functionalized drug-linker can be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate wash) for storage.

Protocol 2: Site-Specific ADC Generation via Antibody Glycan Oxidation and Oxime Ligation

This protocol involves the generation of aldehyde groups on the antibody followed by conjugation with the deprotected drug-linker from Protocol 1.

Materials:

- Monoclonal antibody (e.g., Trastuzumab) in PBS
- Sodium meta-periodate (NaIO₄)
- Propylene glycol (as a quenching agent)
- Deprotected Aminooxy-PEG4-Payload (from Protocol 1)
- Aniline (optional catalyst)
- Reaction Buffer (e.g., 100 mM sodium acetate, pH 5.5)
- Conjugation Buffer (e.g., PBS, pH 6.5-7.0)
- Desalting columns (e.g., Zeba[™] Spin Desalting Columns)

Procedure:



- Antibody Preparation: a. Exchange the antibody buffer to the Reaction Buffer (pH 5.5) using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.
- Periodate Oxidation of Antibody Glycans: a. Cool the antibody solution to 4°C in an ice bath. b. Prepare a fresh stock solution of NalO₄ in the Reaction Buffer. c. Add the NalO₄ solution to the antibody to a final concentration of 1-2 mM.[19] d. Incubate the reaction on ice in the dark for 30-60 minutes. e. Quench the reaction by adding propylene glycol to a final concentration of 10-20 mM and incubate on ice for 10 minutes.[19] f. Immediately purify the oxidized antibody using a desalting column, exchanging into the Conjugation Buffer (pH 6.5-7.0).
- Oxime Ligation: a. To the purified, oxidized antibody, add the deprotected Aminooxy-PEG4-Payload at a 20-50 fold molar excess. b. If a catalyst is used, add aniline to a final concentration of 1-10 mM to accelerate the reaction at this neutral pH.[19] c. Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
- Purification and Characterization: a. Purify the resulting ADC using size-exclusion chromatography (SEC) or protein A chromatography to remove excess drug-linker. b. Characterize the final ADC for DAR, purity, and aggregation.

Protocol 3: Characterization of the ADC

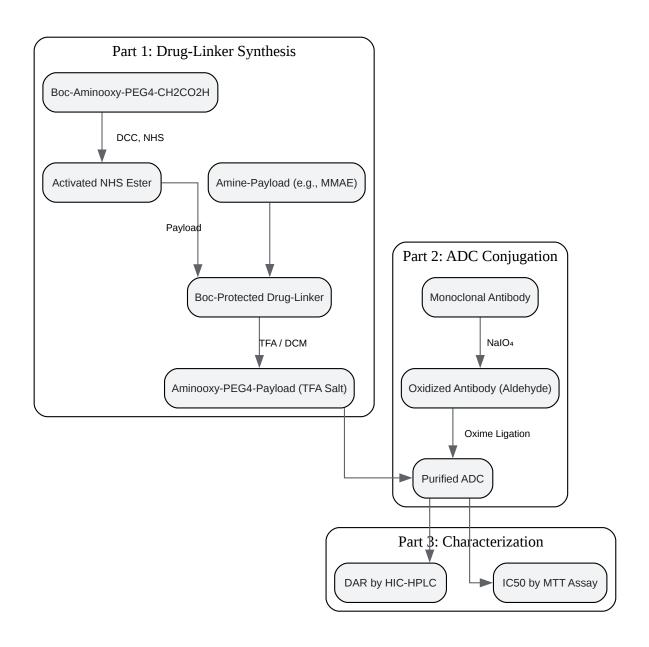
- 1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
- Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug-linker moieties. The hydrophobic payload increases the retention time on the HIC column.
- Method: a. Use a HIC column (e.g., TSKgel Butyl-NPR). b. Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0. c. Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol. d. Elute with a gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). e. Peaks corresponding to DAR 0, 2, 4, etc., will be resolved. The average DAR is calculated based on the weighted area of each peak.
- 2. In Vitro Cytotoxicity Assay (MTT Assay):



- Principle: This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.
- Method: a. Seed target antigen-positive and antigen-negative cancer cells in 96-well plates (5,000-10,000 cells/well) and allow them to adhere overnight. b. Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug for 72-120 hours. c. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. d. Solubilize the resulting formazan crystals with DMSO or a solubilization buffer. e. Read the absorbance at 570 nm. f. Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations Experimental Workflows and Signaling Pathways

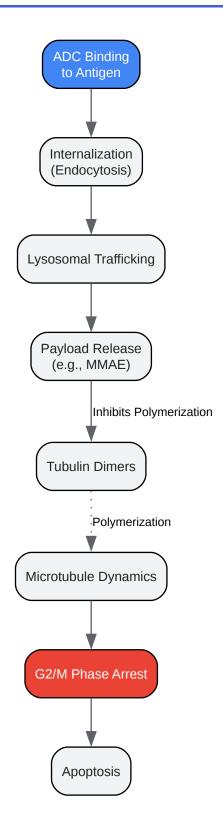




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Caption: Workflow for ADC synthesis using Boc-Aminooxy-PEG4-CH2CO2H.

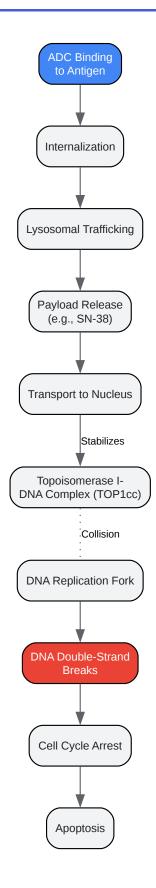




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Caption: Mechanism of action for an auristatin (e.g., MMAE) based ADC.





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Caption: Mechanism of action for a Topoisomerase I inhibitor ADC.



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